molecular formula C28H27NO4 B1657107 4-CYANOPHENYL 4-(4-HEPTYLBENZOYLOXY)BENZOATE CAS No. 55453-42-4

4-CYANOPHENYL 4-(4-HEPTYLBENZOYLOXY)BENZOATE

Cat. No.: B1657107
CAS No.: 55453-42-4
M. Wt: 441.5 g/mol
InChI Key: SAFXDBOAWDVEGJ-UHFFFAOYSA-N
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Description

4-Cyanophenyl 4-(4-heptylbenzoyloxy)benzoate is an organic compound with the molecular formula C28H27NO4 and a molecular weight of 441.52 g/mol . This compound is known for its unique structural properties, which make it valuable in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyanophenyl 4-(4-heptylbenzoyloxy)benzoate typically involves esterification reactions. One common method includes the reaction of 4-cyanophenol with 4-heptylbenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Cyanophenyl 4-(4-heptylbenzoyloxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

4-Cyanophenyl 4-(4-heptylbenzoyloxy)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-cyanophenyl 4-(4-heptylbenzoyloxy)benzoate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and dipole-dipole interactions, while the ester linkage can undergo hydrolysis under certain conditions. These interactions and reactions enable the compound to exert its effects in various biological and chemical systems .

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyanophenyl 4-heptylbenzoate
  • 4-Cyanophenyl 4-octylbenzoate
  • 4-Cyanophenyl 4-butylbenzoate

Uniqueness

4-Cyanophenyl 4-(4-heptylbenzoyloxy)benzoate is unique due to its specific ester linkage and the presence of both cyano and heptyl groups. These structural features confer distinct physical and chemical properties, making it valuable for specialized applications in material science and pharmaceuticals .

Properties

CAS No.

55453-42-4

Molecular Formula

C28H27NO4

Molecular Weight

441.5 g/mol

IUPAC Name

[4-(4-cyanophenoxy)carbonylphenyl] 4-heptylbenzoate

InChI

InChI=1S/C28H27NO4/c1-2-3-4-5-6-7-21-8-12-23(13-9-21)27(30)33-26-18-14-24(15-19-26)28(31)32-25-16-10-22(20-29)11-17-25/h8-19H,2-7H2,1H3

InChI Key

SAFXDBOAWDVEGJ-UHFFFAOYSA-N

SMILES

CCCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)C#N

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)C#N

Origin of Product

United States

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